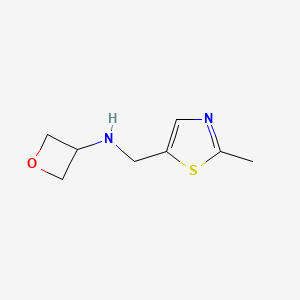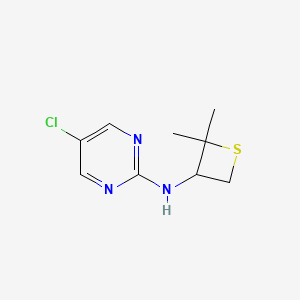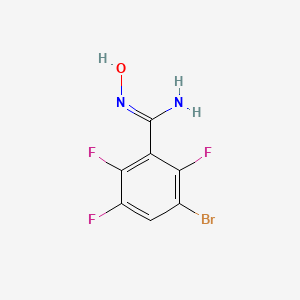
Lithium dimethyldiphenylborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium dimethyldiphenylborate(1-): is an organoboron compound with the chemical formula C14H16BLi. It is a lithium salt of dimethyldiphenylborate and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium dimethyldiphenylborate(1-) can be synthesized through the reaction of dimethyldiphenylborane with lithium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of lithium dimethyldiphenylborate(1-) involves similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and solvents to maintain the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium dimethyldiphenylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various organoboron compounds depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Lithium dimethyldiphenylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of boron-containing polymers and materials.
Biology and Medicine: In biological research, the compound is used in the synthesis of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: In industrial applications, lithium dimethyldiphenylborate(1-) is used in the production of advanced materials, including boron-doped semiconductors and ceramics. It is also used in the manufacturing of lithium-ion batteries as an electrolyte additive to improve performance and stability.
Mécanisme D'action
The mechanism of action of lithium dimethyldiphenylborate(1-) involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its therapeutic effects in cancer treatment through BNCT.
Comparaison Avec Des Composés Similaires
Lithium diphenylborohydride: Another lithium boron compound used in organic synthesis.
Lithium triethylborohydride: Used as a reducing agent in organic chemistry.
Lithium tetraphenylborate: Used as a reagent in analytical chemistry.
Uniqueness: Lithium dimethyldiphenylborate(1-) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various molecules makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
68132-95-6 |
|---|---|
Formule moléculaire |
C14H16BLi |
Poids moléculaire |
202.1 g/mol |
Nom IUPAC |
lithium;dimethyl(diphenyl)boranuide |
InChI |
InChI=1S/C14H16B.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;/q-1;+1 |
Clé InChI |
PLWLZCNQCFXUPO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-](C)(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
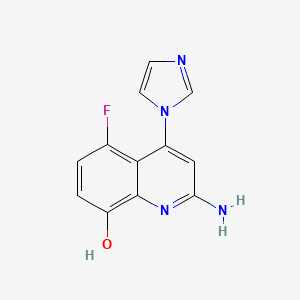
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)

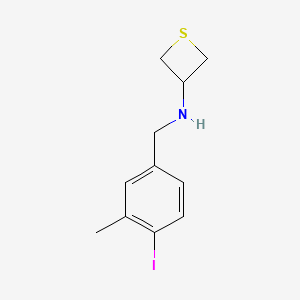
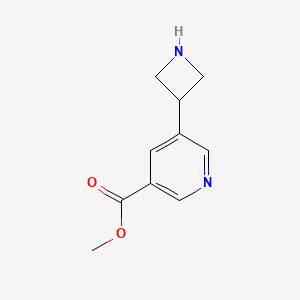
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
